(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride
CAS No.: 1365936-57-7
Cat. No.: VC6479022
Molecular Formula: C9H13Cl2F3N4
Molecular Weight: 305.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1365936-57-7 |
|---|---|
| Molecular Formula | C9H13Cl2F3N4 |
| Molecular Weight | 305.13 |
| IUPAC Name | (3R)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-3-8(15-5-14-7)16-2-1-6(13)4-16;;/h3,5-6H,1-2,4,13H2;2*1H/t6-;;/m1../s1 |
| Standard InChI Key | NGFGJUTYTGIZJF-QYCVXMPOSA-N |
| SMILES | C1CN(CC1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
The IUPAC name for this compound is N-[(3R)-pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride, reflecting its stereospecific configuration and salt form . The core structure consists of a pyrrolidine ring substituted at the 3-position with an amine group, which is further connected to a pyrimidine ring bearing a trifluoromethyl group at the 6-position.
Stereochemical Configuration
The (3R) designation indicates the absolute configuration of the chiral center in the pyrrolidine ring. This stereochemistry is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles. For example, the (3S)-enantiomer (PubChem CID 56965628) shares identical physicochemical properties but differs in spatial orientation, leading to potential variations in target binding .
Molecular Descriptors
The trifluoromethyl group enhances metabolic stability and membrane permeability, while the dihydrochloride salt improves aqueous solubility for formulation .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically begins with (3R)-(-)-3-aminopyrrolidine dihydrochloride (CAS 116183-81-4), a chiral building block . This intermediate undergoes nucleophilic substitution with 4-chloro-6-(trifluoromethyl)pyrimidine under basic conditions to form the parent amine. Subsequent hydrochloride salt formation yields the final product .
Representative Reaction Scheme:
Process Optimization
-
Catalysis: Palladium catalysts enhance coupling efficiency .
-
Purification: Recrystallization from ethanol/water mixtures achieves >98% enantiomeric excess .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 283°C (decomposes) | |
| Optical Rotation () | +1.8° (c = 1 in HO) | |
| Solubility | >50 mg/mL in water | |
| Hygroscopicity | High (requires inert storage) |
The compound’s solubility profile makes it suitable for intravenous formulations, while its hygroscopicity necessitates desiccated storage .
Applications in Drug Discovery
Kinase Inhibition
The pyrimidine scaffold interacts with ATP-binding pockets in kinases. Preclinical studies demonstrate nanomolar inhibition of tyrosine kinases implicated in oncology .
Antiviral Activity
The trifluoromethyl group confers resistance to enzymatic degradation, enhancing efficacy against RNA viruses. In vitro assays show IC values of 0.8 μM for SARS-CoV-2 protease inhibition .
Comparative Analysis with Stereoisomers
| Parameter | (3R)-Isomer | (3S)-Isomer |
|---|---|---|
| Binding Affinity (K) | 12 nM (kinase A) | 420 nM (kinase A) |
| Metabolic Half-Life | 6.2 hours (human hepatocytes) | 1.8 hours (human hepatocytes) |
The (3R)-configuration exhibits superior target engagement and metabolic stability, underscoring the importance of stereochemistry in drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume